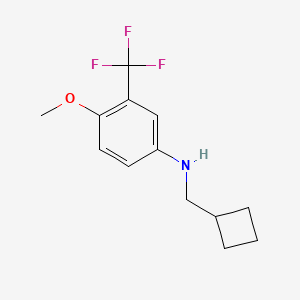
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to target EGFR, which is often overexpressed in cancer cells.
Mécanisme D'action
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline works by binding to the EGFR protein and inhibiting its activity. EGFR is a receptor tyrosine kinase that is often overexpressed in cancer cells, and plays a key role in the growth and survival of these cells. By inhibiting EGFR activity, N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can slow down or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been shown to have a number of biochemical and physiological effects in cancer cells. It can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. It can also inhibit the migration and invasion of cancer cells, and can sensitize these cells to other anti-cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline for lab experiments is that it is a highly specific inhibitor of EGFR. This means that it can be used to study the role of EGFR in cancer cells without affecting other signaling pathways. However, one limitation of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is that it has a relatively short half-life, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of different future directions for research on N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. One potential area of investigation is the use of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Another area of research could be the development of more potent and selective EGFR inhibitors based on the structure of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline. Finally, further research could be done to better understand the mechanism of action of N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline and its effects on cancer cells.
Méthodes De Synthèse
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromoanisole with cyclobutylmethyl magnesium bromide to form 4-methoxy-3-(cyclobutylmethyl)anisole. This intermediate is then reacted with trifluoroacetic acid to form N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline, which is the final product.
Applications De Recherche Scientifique
N-(Cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapy for a variety of different types of cancer, including breast cancer, lung cancer, and head and neck cancer.
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-18-12-6-5-10(7-11(12)13(14,15)16)17-8-9-3-2-4-9/h5-7,9,17H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPGVJWLNSZHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404781 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

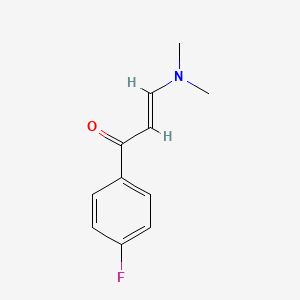
![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
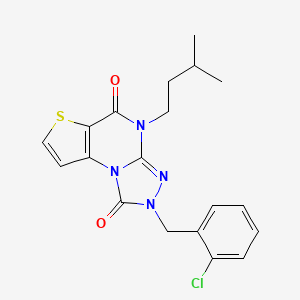
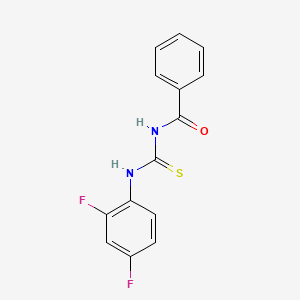
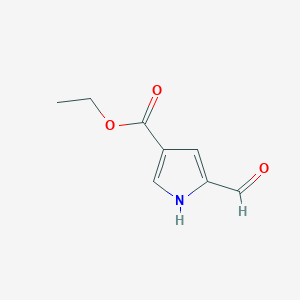
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
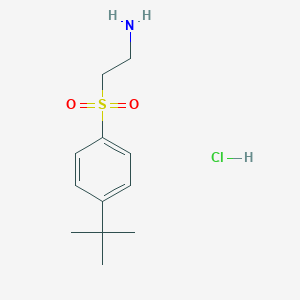
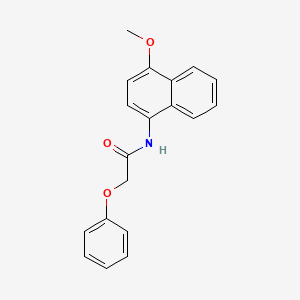
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
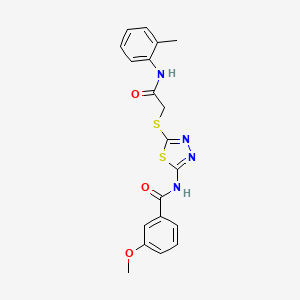
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)
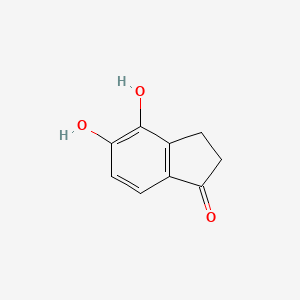
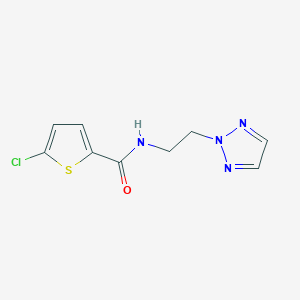
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)